molecular formula C10H12F3NO B2523638 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol CAS No. 178218-36-5

3-(Benzylamino)-1,1,1-trifluoropropan-2-ol

Cat. No. B2523638
CAS RN: 178218-36-5
M. Wt: 219.207
InChI Key: NKTRJOFXPSASPC-UHFFFAOYSA-N
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Description

Benzylamino compounds are a class of organic compounds that contain a benzyl group (C6H5CH2-) attached to an amino group (NH2). They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of benzylamino compounds often involves the reaction of a benzyl halide with an amine. For example, 3-(Benzylamino)propionitrile was used as a starting reagent in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of benzylamino compounds typically consists of a benzyl group attached to an amino group. The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

Benzylamino compounds can undergo a variety of chemical reactions. For example, 3-(Benzylamino)propionitrile undergoes aza-type Michael reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzylamino compounds can vary depending on the specific compound. These properties can include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Overview of Similar Compounds in Scientific Research

Synthetic and Medicinal Chemistry

Compounds with structural similarities to "3-(Benzylamino)-1,1,1-trifluoropropan-2-ol" often find applications in synthetic and medicinal chemistry. For instance, benzodiazepines and benzofused heterocycles have been extensively studied for their pharmacological properties, including anxiolytic, antimicrobial, and anticancer activities (Cascioferro et al., 2017). Similarly, compounds like "3-(Benzylamino)-1,1,1-trifluoropropan-2-ol" could be explored for novel drug synthesis and as intermediates in the development of therapeutic agents.

Biochemical Research

In biochemical research, the introduction of fluorine atoms in organic compounds, as seen in "3-(Benzylamino)-1,1,1-trifluoropropan-2-ol," is known to significantly affect the biological activity and physical properties of molecules. For example, fluorinated compounds have been investigated for their role in enhancing drug absorption and metabolic stability (Barchańska et al., 2019). This suggests potential research applications of "3-(Benzylamino)-1,1,1-trifluoropropan-2-ol" in studying drug-receptor interactions and in the design of fluorinated drug molecules.

Environmental and Ecological Studies

Fluorinated organic compounds, due to their persistence and bioaccumulation potential, are of interest in environmental and ecological studies. Research on the environmental fate, toxicology, and ecological impacts of such compounds is crucial for understanding their long-term effects on ecosystems and human health (Kim & Choi, 2014). The study of "3-(Benzylamino)-1,1,1-trifluoropropan-2-ol" could contribute to this field by assessing its environmental stability, degradation pathways, and potential ecotoxicological effects.

Photophysical and Photochemical Applications

Compounds with benzylamino and trifluoropropanol groups may exhibit unique photophysical properties, making them candidates for investigation in the development of photoluminescent materials, organic light-emitting diodes (OLEDs), and in photochemistry research. The study of such molecules can lead to the development of novel optical and electronic materials with applications in sensors, imaging, and electronics (Squeo & Pasini, 2020).

Mechanism of Action

The mechanism of action of benzylamino compounds can vary depending on the specific compound and its intended use. For example, actinonin, a hydroxamic acid that contains a benzylamino group, inhibits the metallohydrolase enzyme peptide deformylase .

Safety and Hazards

Benzylamino compounds can pose various safety hazards. For example, 3-(Benzylamino)propionitrile is harmful if swallowed or in contact with skin .

Future Directions

The future directions of research on benzylamino compounds could involve the development of new synthesis methods, the exploration of new applications, and the investigation of their biological activities .

properties

IUPAC Name

3-(benzylamino)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9(15)7-14-6-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTRJOFXPSASPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)-1,1,1-trifluoropropan-2-ol

Synthesis routes and methods I

Procedure details

Starting material: benzylamine and 2-(trifluoromethyl)oxirane
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Synthesis routes and methods II

Procedure details

Lithium triflate was suspended in CH3CN (15 mL) and the mixture is cooled to −10° C. 2-(Trifluoromethyl)oxirane is added and the suspension is allowed to warm to RT with stirring. Benzylamine (6.33 mL, 58 mmol, Aldrich) is added all-at-once and the resultant solution is stirred for 25 minutes. The reaction is quenched by pouring into CH2Cl2 (200 mL) and washing 3× with H2O (200 mL). The organic layer is dried over Na2SO4 and filtered. The product is purified on a Biotage Flash 75L using 20:70:10 CH2Cl2:pentane:triethylamine as eluent. The product containing fractions are pooled and the solvent is removed by rotary evaporation. The product is dried under vacuum at 100° C. yielding a white crystalline solid.
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